Derivatives of [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid, specifically 3-{2-[(2-tert-Butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid (IDN-6556), have been investigated as liver-targeted caspase inhibitors. [ [], [] ] IDN-6556 showed significant efficacy in reducing liver injury, apoptosis, and caspase activities in rodent models of liver disease. [ [] ] The compound exhibited promising pharmacokinetic properties, including liver targeting and sustained liver concentrations after oral administration. [ [] ] This suggests its potential for treating liver diseases characterized by excessive apoptosis. [ [], [] ]
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid derivatives have been studied for their interaction with the peroxisome proliferator-activated receptor-β/δ (PPARβ/δ). Studies using 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a PPARβ/δ antagonist, demonstrated its ability to block the effects of a PPARβ/δ agonist (GW0742) on target gene expression in mouse colon. [ [] ] This highlights the role of the [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid moiety in PPARβ/δ antagonism.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4